Cas no 60886-80-8 ((1S)-(-)-(10-Camphorsulfonyl)imine)

(1S)-(-)-(10-Camphorsulfonyl)imine structure
60886-80-8 structure
Product Name:(1S)-(-)-(10-Camphorsulfonyl)imine
Numero CAS:60886-80-8
MF:C10H15NO2S
MW:213.29660153389
MDL:MFCD09992876
CID:90080
PubChem ID:87566403
Update Time:2023-11-22

(1S)-(-)-(10-Camphorsulfonyl)imine Proprietà chimiche e fisiche

Nomi e identificatori

    • (1S)-(-)-Camphorsulfonylimine
    • (7S)-10,10-dimethyl-5-thia-4-azatricyclo-(5.2.1.0
    • (2S)-Bornane-10,2-sultam
    • Bornanesultam
    • SCamphorsulfonylimine
    • (1S)-(-)-(10-Camphorsulfonyl)imine
    • (3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
    • (-)-10-Camphorsulfonimine
    • (3aS)-(-)-4,5,6,7-Tetrahydro-8,8-Dimethyl-3H-3a,6-Methano-2,1-Benzisothiazole 2,2-Dioxide
    • (1S)-(?)-Camphorsulfonylimine
    • (-)-10-Mercaptoisoborneol
    • (-)-10-sulfanylisoborneol
    • (-)-camphorylsulfonyl imine
    • (1S)-(-)-10-Mercaptoisoborneol
    • (1S)-(-)-5,10-camphorsulfonylimine
    • (1S,2R,4R)-(-)-10-mercapt
    • (3aS)-8,8-Dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazol-2,2-dioxid
    • (3aS)-8,8-dimethyl-4,5,6,7-tetrahydro-3ar,6c-methano-benz[c]isothiazole-2,2-dioxide
    • 1S-(-)-10-Mercaptoisoborneol
    • AG-G-78940
    • AGN-PC-00KA98
    • ANW-43983
    • CTK8B4136
    • KB-00776
    • M1341
    • (7S)-(-)-10,10-Dimethyl-3-thia-4-azatricyclo[5.2.1.01,5]dec-4-ene 3,3-Dioxide
    • (3aS,6R)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-dioxide
    • (3aR,6S)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
    • (3aR)-(+)-4,5,6,7-Tetrahydro-8,8-dimethyl-3H-3a,6-methano-2,1-benzisothiazole 2,2-Dioxide
    • ZB004141
    • (3aR)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3aalpha,6alpha-metha
    • 3H-3a,6-Methano-2,1-benzisothiazole, 4,5,6,7-tetrahydro-8,8-dimethyl-, 2,2-dioxide, (3aS)-
    • (-)-Camphorsulfonyl imine
    • MDL: MFCD09992876
    • Inchi: 1S/C10H15NO2S/c1-9(2)7-3-4-10(9)6-14(12,13)11-8(10)5-7/h7H,3-6H2,1-2H3/t7-,10?/m1/s1
    • Chiave InChI: ZAHOEBNYVSWBBW-PVSHWOEXSA-N
    • Sorrisi: CC1([C@]2([H])CCC31CS(=O)(=O)N=C3C2)C
    • BRN: 85296

Proprietà calcolate

  • Massa esatta: 213.08200
  • Massa monoisotopica: 213.082
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 3
  • Conta atomi pesanti: 14
  • Conta legami ruotabili: 0
  • Complessità: 430
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 1
  • Conta stereocentri atomici non definiti: 1
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • XLogP3: 1.1
  • Superficie polare topologica: 54.9

Proprietà sperimentali

  • Colore/forma: Polvere bianca
  • Densità: 1.50
  • Punto di fusione: 227.0 to 231.0 deg-C
  • Punto di ebollizione: 337 ºC
  • Punto di infiammabilità: 158 ºC
  • Indice di rifrazione: -31 ° (C=2, CHCl3)
  • PSA: 54.88000
  • LogP: 2.11350
  • Attività ottica: [α]19/D −34°, c = 1 in chloroform

(1S)-(-)-(10-Camphorsulfonyl)imine Informazioni sulla sicurezza

  • Simbolo: GHS07
  • Prompt:avviso
  • Parola segnale:Warning
  • Dichiarazione di pericolo: H315-H319
  • Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
  • Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
  • WGK Germania:3
  • Codice categoria di pericolo: 36/37/38
  • Istruzioni di sicurezza: S26; S36
  • Identificazione dei materiali pericolosi: Xi
  • Condizioni di conservazione:Sealed in dry,Room Temperature
  • Frasi di rischio:R36/37/38

(1S)-(-)-(10-Camphorsulfonyl)imine Prezzodi più >>

Categorie correlate No. Product Name Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-5g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
5g
¥254.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-50g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
50g
¥1066.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-10g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
10g
¥407.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-1g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
1g
¥94.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-100g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
100g
¥1706.90 2023-09-03
SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd.
C153251-25g
(1S)-(-)-(10-Camphorsulfonyl)imine
60886-80-8 >98.0%(HPLC)
25g
¥666.90 2023-09-03
Alichem
A059004047-25g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
25g
$235.44 2023-09-01
Alichem
A059004047-100g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
100g
$545.40 2023-09-01
Chemenu
CM253988-25g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
25g
$184 2021-06-15
Chemenu
CM253988-100g
(3aS,6R)-8,8-Dimethyl-4,5,6,7-tetrahydro-3H-3a,6-methanobenzo[c]isothiazole 2,2-dioxide
60886-80-8 98%
100g
$505 2021-06-15

(1S)-(-)-(10-Camphorsulfonyl)imine Metodo di produzione

Metodo di produzione 1

Condizioni di reazione
1.1R:SOCl2, S:CH2Cl2, 45 min, 80°C; overnight, reflux; reflux → rt
1.2R:NH3, S:H2O, 0°C; 3 h, rt
1.3S:PhMe, 4 h, reflux
Riferimento
Palladium-Catalyzed Stereoselective Cyclization of in Situ Formed Allenyl Hemiacetals: Synthesis of Rosuvastatin and Pitavastatin
By Spreider, Pierre A. and Breit, Bernhard, Organic Letters, 2018, 20(11), 3286-3290

Metodo di produzione 2

Condizioni di reazione
1.1R:SOCl2, S:CHCl3, 3 h, 60°C
Riferimento
Improved synthesis of N-sulfonylformamidine derivatives promoted by thionyl chloride
By Hudabaierdi, Ruzeahong et al, Phosphorus, 2017, 192(5), 485-489

Metodo di produzione 3

Condizioni di reazione
1.1R:NH4OH
2.1
Riferimento
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Metodo di produzione 4

Condizioni di reazione
1.1R:H2SO4, R:Ac2O
2.1R:SOCl2
3.1R:NH4OH
4.1R:HCl
Riferimento
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Metodo di produzione 5

Condizioni di reazione
1.1R:SOCl2
2.1R:NH4OH
3.1R:HCl
Riferimento
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Metodo di produzione 6

Condizioni di reazione
1.1R:NH4OH
2.1R:HCl
Riferimento
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Metodo di produzione 7

Condizioni di reazione
1.1
2.1
Riferimento
Product subclass 1: cyclic alkanesulfonic acid derivatives
By Sato, R. and Kimura, T., Science of Synthesis, 2007, 39, 735-743

Metodo di produzione 8

Condizioni di reazione
1.1R:SOCl2, 2 h, 0°C; 0°C → rt; 2 h, rt; 3-4 h, rt
1.2R:H2O, S:H2O, cooled
1.3R:NH4OH, S:H2O, S:CH2Cl2, 30 min, 0°C; 2 h, 0°C
1.4S:PhMe, 4 h, reflux
Riferimento
Improved procedure for the synthesis of (2R)-N-propenoylbornane-2,10-sultam
By Laha, Joydev K., Organic Preparations and Procedures International, 2008, 40(2), 209-213

Metodo di produzione 9

Condizioni di reazione
1.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Riferimento
Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides
By Hu, Jian, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

Metodo di produzione 10

Condizioni di reazione
1.1
Riferimento
Metal-Free Synthesis of the Methanol Solvate of (S)-Omeprazole Potassium Salt Using (1R)-(-)-10-Camphorsulfonyloxaziridine: Oxidation Process Development and Optical Purity Enhancement Strategy
By Delsarte, Christine et al, Organic Process Research & Development, 2018, 22(3), 321-327

Metodo di produzione 11

Condizioni di reazione
1.1R:SOCl2
2.1R:NH4OH
3.1
Riferimento
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Metodo di produzione 12

Condizioni di reazione
1.1
Riferimento
10-Camphorsulfonyl chloride
By Charette, Andre B. and Yao, Qingwei, e-EROS Encyclopedia of Reagents for Organic Synthesis, 2009, From e-EROS Encyclopedia of Reagents for Organic Synthesis, 1-8

Metodo di produzione 13

Condizioni di reazione
1.1R:HCl
Riferimento
Influence of norbornanone substituents on both the Wagner-Meerwein skeletal rearrangements under sulfonation conditions and the diastereoselectivity of the corresponding N,N'-bis-fumaroyl sultams in uncatalyzed Diels-Alder cycloadditions to cyclopenta-1,3-diene
By Piatek, Anna and Chapuis, Christian, Tetrahedron Letters, 2013, 54(32), 4247-4249

Metodo di produzione 14

Condizioni di reazione
1.1
Riferimento
Product subclass 1: cyclic alkanesulfonic acid derivatives
By Sato, R. and Kimura, T., Science of Synthesis, 2007, 39, 735-743

Metodo di produzione 15

Condizioni di reazione
1.1R:SOCl2, rt; 10 min, rt; 1.5 h, 80°C
1.2R:NH4OH, S:H2O, S:CH2Cl2, rt → 0°C; 0°C; 6 h, 0°C
2.1R:p-MeC6H4SO3H, S:PhMe, 4 h, 120°C
Riferimento
Process for preparation of benzimidazole derivatives with high enantiomer content by asymmetric oxidation of thioethers into sulfoxides
By Hu, Jian, Faming Zhuanli Shenqing, From Faming Zhuanli Shenqing, 101323609, 17 Dec 2008, 101323609, 17 Dec 2008

(1S)-(-)-(10-Camphorsulfonyl)imine Raw materials

(1S)-(-)-(10-Camphorsulfonyl)imine Preparation Products

(1S)-(-)-(10-Camphorsulfonyl)imine Fornitori

Amadis Chemical Company Limited
Membro d'oro
Audited Supplier Fornitore verificato
(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine
Numero d'ordine:A868864
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 09:14
Prezzo ($):204.0
Email:sales@amadischem.com

(1S)-(-)-(10-Camphorsulfonyl)imine Letteratura correlata

Fornitori consigliati
Amadis Chemical Company Limited
(CAS:60886-80-8)(1S)-(-)-(10-Camphorsulfonyl)imine
A868864
Purezza:99%
Quantità:100g
Prezzo ($):204.0
Email